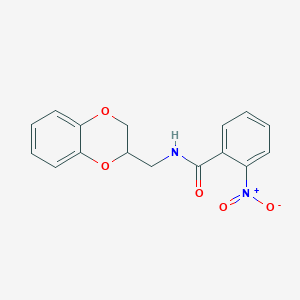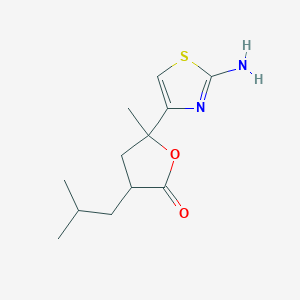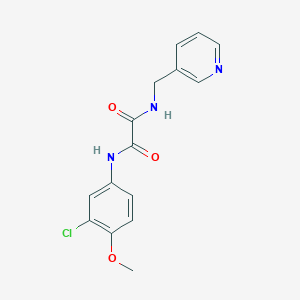![molecular formula C15H16ClNO4 B3939779 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939779.png)
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MCC-950, is a small-molecule inhibitor of NLRP3 inflammasome activation. NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by recognizing and responding to danger signals from pathogens, damaged cells, and environmental toxins. The dysregulation of NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. Therefore, MCC-950 has attracted significant attention as a potential therapeutic agent for these diseases.
Wirkmechanismus
The NLRP3 inflammasome is composed of three main components: NLRP3, ASC, and caspase-1. Upon activation, NLRP3 undergoes conformational changes and recruits ASC, which in turn recruits caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, which are secreted and promote inflammation. 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits NLRP3 inflammasome activation by binding to the ATPase domain of NLRP3 and preventing its oligomerization and assembly with ASC and caspase-1.
Biochemical and physiological effects:
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and animal models. In addition, 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to alleviate the symptoms of various inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. However, the long-term effects of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid on the immune system and other physiological processes are still unclear and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. First, it is a small-molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Second, it specifically targets the ATPase domain of NLRP3 and does not affect other inflammasome complexes or immune pathways. Third, it can be used in various cell types and animal models to study the role of NLRP3 inflammasome in different diseases. However, there are also some limitations to the use of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments. First, it may have off-target effects on other ATPases or enzymes that share a similar structure with NLRP3. Second, it may not fully recapitulate the complex and dynamic regulation of NLRP3 inflammasome in vivo. Third, it may have different pharmacokinetic and pharmacodynamic properties in different animal models and human patients.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors. First, more studies are needed to elucidate the long-term effects of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid on the immune system and other physiological processes. Second, more studies are needed to identify the downstream targets and pathways of NLRP3 inflammasome activation and inhibition. Third, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors for clinical translation. Fourth, more studies are needed to explore the potential of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors for combination therapy with other immunomodulatory agents or conventional drugs.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in vitro and in vivo for its ability to inhibit NLRP3 inflammasome activation. In vitro studies have shown that 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid specifically targets the ATPase domain of NLRP3 and prevents the assembly of the inflammasome complex. In vivo studies have demonstrated that 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can effectively reduce the production of pro-inflammatory cytokines and alleviate the symptoms of various inflammatory and autoimmune diseases in animal models.
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-21-11-5-3-10(4-6-11)17-14(18)13-8-9(16)2-7-12(13)15(19)20/h2-6,12-13H,7-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEQEBSHGJJJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)
![methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3939712.png)

![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)
![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939727.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939734.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3939745.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)
